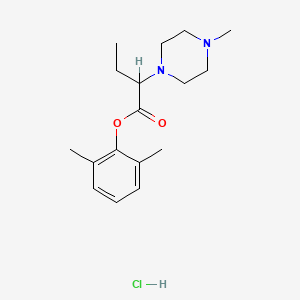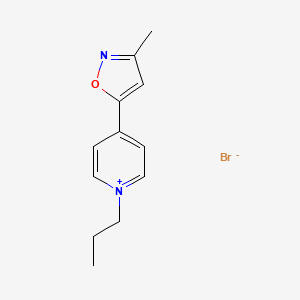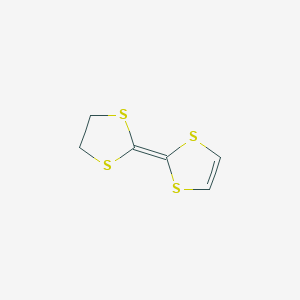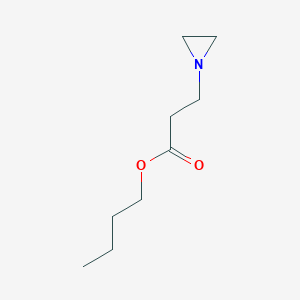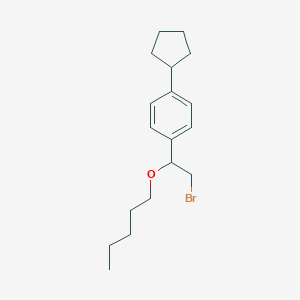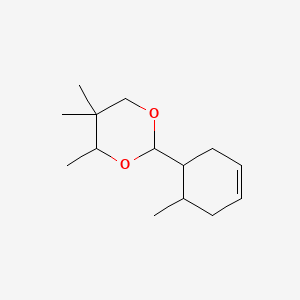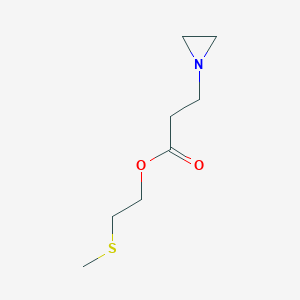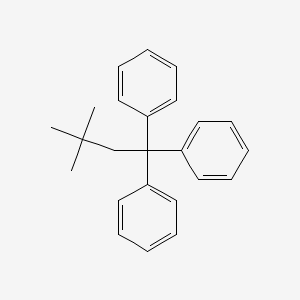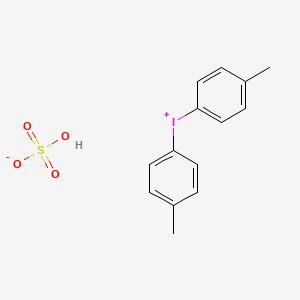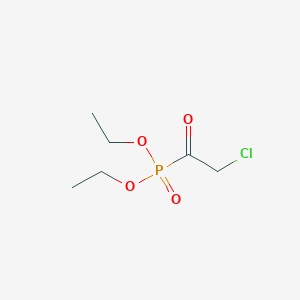![molecular formula C15H10BrN3O B14704114 1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 22919-31-9](/img/structure/B14704114.png)
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to a bromopyridine moiety through a hydrazinylidene bridge, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyridine and naphthalen-2-one.
Hydrazine Formation: 5-bromopyridine is reacted with hydrazine hydrate to form 5-bromopyridin-2-ylhydrazine.
Condensation Reaction: The resulting hydrazine derivative is then condensed with naphthalen-2-one under acidic conditions to form the target compound.
Chemical Reactions Analysis
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The hydrazinylidene bridge and bromopyridine moiety are key functional groups that enable the compound to bind to and modulate the activity of various enzymes and receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one can be compared with other similar compounds, such as:
5-Bromopyridin-2-ylhydrazine: This compound shares the bromopyridine moiety but lacks the naphthalene core, making it less complex.
Naphthalen-2-one derivatives: These compounds have the naphthalene core but differ in the substituents attached to it.
Hydrazinylidene derivatives: Compounds with similar hydrazinylidene bridges but different aromatic rings.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22919-31-9 |
|---|---|
Molecular Formula |
C15H10BrN3O |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
1-[(5-bromopyridin-2-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C15H10BrN3O/c16-11-6-8-14(17-9-11)18-19-15-12-4-2-1-3-10(12)5-7-13(15)20/h1-9,20H |
InChI Key |
IDANDDUNKHRQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


